molecular formula C9H12NO3P B6180464 methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate CAS No. 2613383-80-3

methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate

Cat. No.: B6180464
CAS No.: 2613383-80-3
M. Wt: 213.2
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Description

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate typically involves the phosphorylation of a pyridine derivative. One common method is the reaction of 5-bromopyridine-3-carboxylate with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(diethylphosphoryl)pyridine-3-carboxylate
  • Methyl 5-(dimethylphosphoryl)pyridine-2-carboxylate
  • Methyl 4-(dimethylphosphoryl)pyridine-3-carboxylate

Uniqueness

Methyl 5-(dimethylphosphoryl)pyridine-3-carboxylate is unique due to the specific positioning of the dimethylphosphoryl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2613383-80-3

Molecular Formula

C9H12NO3P

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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